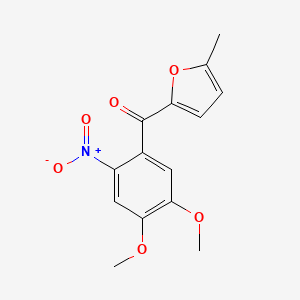

(4,5-Dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone

Description

Properties

CAS No. |

676546-91-1 |

|---|---|

Molecular Formula |

C14H13NO6 |

Molecular Weight |

291.26 g/mol |

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methanone |

InChI |

InChI=1S/C14H13NO6/c1-8-4-5-11(21-8)14(16)9-6-12(19-2)13(20-3)7-10(9)15(17)18/h4-7H,1-3H3 |

InChI Key |

YYWPKLNAXJESKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |

Origin of Product |

United States |

Biological Activity

(4,5-Dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone, with the CAS number 676546-91-1, is a synthetic compound characterized by its yellow crystalline form and solubility in organic solvents like benzene. It has garnered attention in the field of medicinal chemistry due to its potential biological activities.

- Molecular Formula : CHN O

- Molecular Weight : 273.26 g/mol

- Melting Point : 147°C

- Synthesis : The compound is synthesized through the reaction of 4,5-dimethoxybenzaldehyde and 5-methylfuran-2-carboxylic acid in ethanol under reflux conditions. This reaction yields the desired product with a notable purity level .

Biological Activity

The biological activity of (4,5-Dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone has been explored in various studies, indicating its potential as an anti-cancer agent and its effects on different biological pathways.

Anticancer Properties

Recent research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. In vitro studies have shown:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 12 µM

- MCF-7: 15 µM

- A549: 10 µM

These results suggest that (4,5-Dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone could be a promising candidate for further development as an anti-cancer drug .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Topoisomerase Activity : The compound may interfere with DNA replication by inhibiting topoisomerase enzymes, crucial for DNA unwinding.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound increases ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

- Modulation of Apoptotic Pathways : Studies indicate that it activates caspase pathways, which are vital for programmed cell death.

Study 1: Cytotoxicity Assessment

A study conducted by Mel'chin et al. focused on assessing the cytotoxic effects of (4,5-Dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone on various cancer cell lines. The results demonstrated a dose-dependent response, with significant reductions in cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

Study 2: In Vivo Efficacy

In vivo studies using murine models showed that administration of this compound resulted in tumor size reduction without significant toxicity to normal tissues. Histopathological examinations revealed a decrease in proliferative activity in tumor samples from treated animals compared to controls .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 273.26 g/mol |

| Melting Point | 147°C |

| Solubility | Soluble in benzene |

| IC50 (HeLa) | 12 µM |

| IC50 (MCF-7) | 15 µM |

| IC50 (A549) | 10 µM |

Scientific Research Applications

Properties

- Molecular Formula : CHN

- Melting Point : 147°C

- Solubility : Soluble in benzene and other organic solvents .

Medicinal Chemistry

- Antitumor Activity : Research has indicated that derivatives of furan-containing compounds exhibit significant antitumor properties. The incorporation of nitro groups into the aromatic rings may enhance biological activity, making this compound a candidate for further pharmacological studies .

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. Studies suggest that modifications in the molecular structure can lead to improved efficacy against resistant strains .

- Drug Design : The unique structural features of (4,5-Dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone make it a valuable scaffold for the design of new therapeutic agents targeting specific biological pathways .

Materials Science

- Organic Electronics : The compound's electronic properties render it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films enhances its utility in electronic devices .

- Polymer Chemistry : Incorporating this compound into polymer matrices can improve the thermal stability and mechanical properties of the resulting materials. Research is ongoing to explore its effects on polymerization processes and product characteristics .

Organic Synthesis

- Intermediate for Synthesis : (4,5-Dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for further chemical modifications, facilitating the development of various derivatives .

- Catalytic Applications : Preliminary studies suggest that this compound may act as a catalyst or catalyst precursor in specific organic reactions, potentially streamlining synthetic pathways in laboratory settings .

Case Study 1: Antitumor Activity Assessment

A study conducted by Mel'chin et al. (2003) evaluated the antitumor activity of several furan derivatives, including (4,5-Dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone. The results demonstrated significant cytotoxic effects on cancer cell lines, highlighting the potential for developing novel anticancer agents based on this compound's structure .

Case Study 2: Organic Electronics Development

Research by Butin et al. (2001) explored the use of furan derivatives in OLED applications. The study found that incorporating (4,5-Dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone into device architectures improved light emission efficiency and stability compared to traditional materials .

Chemical Reactions Analysis

Reactivity Profile

The compound exhibits diverse reactivity due to its structural features:

-

Functional groups : Carbonyl (C=O), nitro (NO₂), methoxy (OCH₃), and furan moieties.

-

Key reaction types :

Reduction Reactions

-

Reagents : Sodium borohydride (NaBH₄).

-

Mechanism : The carbonyl group undergoes nucleophilic attack, reducing the ketone to an alcohol.

-

Conditions : Protic solvents like ethanol.

Oxidation Reactions

-

Reagents : Potassium permanganate (KMnO₄).

-

Mechanism : Oxidation of the furan ring or alcohol intermediates to form carbonyl derivatives.

-

Conditions : Aqueous acid or base.

Nucleophilic Substitution

-

Mechanism : Acid-catalyzed activation of the carbonyl group enables nucleophilic attack.

-

Conditions :

Example : Reaction with thiols (e.g., 4-chlorobenzenethiol) yields tetrahydrocarbazolones with high selectivity under optimized conditions (10 mol% p-TsOH, 2 h) .

Electrophilic Aromatic Substitution

-

Reagents : Electrophiles (e.g., NO₂⁺, Cl⁺).

-

Mechanism : Methoxy groups activate the aromatic ring for electrophilic attack.

-

Conditions : Nitration or halogenation mixtures.

Acid-Catalyzed Nucleophilic Substitution

In p-TsOH-catalyzed reactions, the carbonyl group is protonated, enhancing its electrophilicity. The intermediate undergoes nucleophilic attack, forming new bonds (e.g., thioethers, C–C bonds) .

Friedel–Crafts Hydroxyalkylation

This mechanism involves intramolecular cyclization to form a tetrahydrocarbazolone core, followed by substitution with external nucleophiles .

Comparison of Reaction Conditions

Biological and Industrial Relevance

While direct biological data for this compound is limited, its structural similarity to nitrofuran derivatives suggests potential antimicrobial activity. Industrial applications may involve continuous flow reactors for large-scale synthesis.

Comparison with Similar Compounds

Bis(5-methylfur-2-yl)-4,5-dimethoxy-2-nitrophenylmethane (1b)

- Structural Difference : Replaces the ketone group with a methane (CH) center bonded to two 5-methylfuran substituents .

- Synthesis : Synthesized via acid-catalyzed condensation of 2-nitrobenzaldehyde and 2-methylfuran (74% yield) .

- Physical Properties : Melting point = 83°C; 1H NMR signals include aromatic protons (δ 7.71–7.18), a CH group (δ 6.17), and furan protons (δ 5.95–5.77) .

(2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone

- Structural Difference: Substitutes the nitro group with an amino group (-NH2) .

- Electronic Effects: The electron-donating amino group increases electron density on the aryl ring, contrasting with the electron-withdrawing nitro group in the target compound. This difference likely affects stability, acidity, and participation in electrophilic substitutions.

- Applications: Amino-substituted analogs are precursors for diazonium salts or heterocyclic synthesis, whereas nitro derivatives may serve as oxidizing agents or intermediates in reduction reactions.

Cyclopentyl/Cyclohexyl(1-Indole-3-yl)methanones

- Structural Difference : Replaces the 5-methylfuran and nitroaryl groups with indole and cycloalkyl moieties .

- Steric Effects : Steric hindrance in the indole fragment eliminates specific spectral peaks (e.g., ion-mobility signals) observed in less hindered compounds .

- Spectroscopy : The target compound’s 5-methylfuran group likely reduces steric bulk compared to indole derivatives, enhancing solubility and reaction kinetics.

Nitro-Substituted Benzyl Alcohols and Ethers

- Examples: (2-Methoxy-5-nitrophenyl)methanol (Similarity: 0.86) and 4-nitrophenol derivatives .

- Functional Group Impact : The ketone in the target compound increases electrophilicity at the carbonyl carbon, enabling nucleophilic attacks (e.g., Grignard reactions). In contrast, benzyl alcohols or ethers participate in oxidation or hydrolysis reactions.

Comparative Data Table

Key Research Findings

- Synthetic Flexibility : The target compound’s nitro and methoxy groups enable regioselective functionalization, while its furan moiety offers sites for cycloaddition or alkylation .

- Electronic vs. Steric Effects : Compared to indole derivatives, the 5-methylfuran group minimizes steric hindrance, enhancing reactivity in planar transition states .

- Industrial Relevance: Commercial availability of the target compound underscores its role in large-scale syntheses, unlike lab-scale analogs like 1b or amino-substituted variants .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4,5-dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where 5-methylfuran-2-carbonyl chloride reacts with 4,5-dimethoxy-2-nitrobenzene in the presence of Lewis acids like AlCl₃. Solvent choice (e.g., dichloromethane or chlorobenzene), stoichiometry, and temperature (e.g., 75–80°C for 4–5 hours) significantly impact yield . Alternative routes involve nitroaryl-aldehyde condensation with methylfurans under acidic conditions (e.g., perchloric acid in dioxane) . Optimization requires monitoring via TLC and adjusting reagent purity (>99%) and catalytic systems .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodology : Use FT-IR to confirm carbonyl (C=O, ~1670 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups. ¹H/¹³C NMR resolves aromatic methoxy (δ 3.8–4.0 ppm) and furyl proton splitting patterns. Discrepancies between calculated and observed molecular weights (via MS) may arise from isotopic variations or residual solvents; recrystallization in hexane/CH₂Cl₂ improves purity . Elemental analysis (C, H, N) validates stoichiometric consistency .

Q. How should researchers handle stability concerns during storage and experimentation?

- Methodology : Store at <-20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to light or humidity, as nitro groups are prone to reduction. For long-term experiments, stabilize samples with antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar). Monitor degradation via HPLC every 24 hours .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or photochemical reactions?

- Methodology : The electron-deficient nitro group facilitates nucleophilic aromatic substitution (e.g., with amines or thiols). For photochemical studies, irradiate at 365 nm to assess nitro-to-nitrite rearrangement. Computational modeling (DFT) predicts charge distribution and reactive sites; compare with experimental Hammett parameters for substituent effects .

Q. How can computational methods predict the compound’s solubility and bioavailability for biological assays?

- Methodology : Use QSPR models with descriptors like logP (calculated: ~2.8) and topological polar surface area (TPSA ~100 Ų). Validate predictions via shake-flask solubility tests in PBS/DMSO. For cell-based assays, employ permeability models (e.g., Caco-2 monolayers) and compare with structurally similar bioactive furans .

Q. What strategies address conflicting spectral data in derivative synthesis (e.g., unexpected byproducts)?

- Methodology : If NMR shows extra peaks, perform column chromatography (silica gel, hexane/EtOAc gradient) to isolate impurities. LC-MS identifies side products (e.g., diacylated derivatives from over-reaction). Adjust reaction time and AlCl₃ concentration to suppress competing pathways .

Q. How does the compound’s photostability impact its utility in optopharmacology or photoresponsive materials?

- Methodology : Expose to UV-Vis light (250–500 nm) and track decomposition via UV spectroscopy (λmax ~320 nm). Compare quantum yields with nitroveratrole derivatives. For materials, incorporate into polymers and test mechanical stability under cyclic irradiation .

Q. What bioactivity screening protocols are suitable for this compound, given its structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.